2-{3-[(FURAN-2-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{3-[(FURAN-2-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-furylmethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide is 373.10962727 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Carcinogenicity Studies
Research has explored the metabolism and potential carcinogenicity of various chloroacetamide herbicides, which share structural similarities with the chemical . Studies have shown that compounds like acetochlor, alachlor, butachlor, and metolachlor, related to the given compound, undergo complex metabolic pathways in human and rat liver microsomes. These pathways may lead to carcinogenic products, highlighting the need for understanding the metabolic and toxicological profiles of such compounds (Coleman et al., 2000).
Synthesis and Antimicrobial Applications
A study on the synthesis of novel bis-α,β-unsaturated ketones and derivatives, including thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, has implications for the chemical . These compounds were evaluated for their antimicrobial properties, demonstrating the potential of similar chemicals in pharmaceutical and medicinal chemistry applications (Altalbawy, 2013).
Development of PET Tracers for Medical Imaging
Research into the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including chemicals structurally similar to the one , is significant for developing PET tracers. These tracers are used in medical imaging to study various biological processes and diseases, such as in the imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).
Evaluation for Alzheimer's Disease Detection
The development of radiolabeled compounds, including glutaminyl cyclase inhibitors, for potential detection of Alzheimer's disease, is another application area. This research highlights the role of similar chemical structures in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-17(23)15(21(18(20)26)11-14-4-3-9-25-14)10-16(22)19-12-5-7-13(24-2)8-6-12/h3-9,15H,10-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATYVOVQUXTCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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